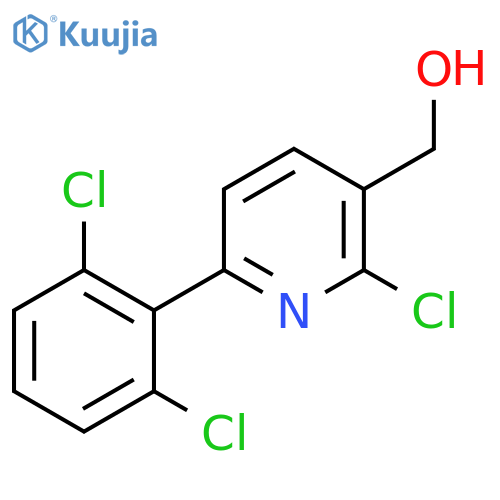Cas no 1361608-60-7 (2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol)

2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol
-
- インチ: 1S/C12H8Cl3NO/c13-8-2-1-3-9(14)11(8)10-5-4-7(6-17)12(15)16-10/h1-5,17H,6H2
- InChIKey: DVLJCELKYOTCKA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C1C=CC(CO)=C(N=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 244
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 33.1
2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023023771-250mg |
2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol |
1361608-60-7 | 97% | 250mg |
$700.40 | 2022-04-03 | |
| Alichem | A023023771-1g |
2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol |
1361608-60-7 | 97% | 1g |
$1,629.60 | 2022-04-03 | |
| Alichem | A023023771-500mg |
2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol |
1361608-60-7 | 97% | 500mg |
$1,058.40 | 2022-04-03 |
2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol 関連文献
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanolに関する追加情報
Introduction to 2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol (CAS No. 1361608-60-7)
2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol, identified by its CAS number 1361608-60-7, is a significant compound in the realm of pharmaceutical chemistry and agrochemical research. This heterocyclic aromatic molecule features a pyridine core substituted with chloro and methoxy functional groups, making it a versatile intermediate in synthetic organic chemistry. The structural arrangement of chlorine atoms at the 2- and 6-positions of the phenyl ring, coupled with the methoxy group at the 3-position of the pyridine ring, imparts unique electronic and steric properties that make it valuable for further derivatization and application in drug discovery.
The compound's molecular structure, characterized by a pyridine backbone with electron-withdrawing chloro groups and an electron-donating methoxy group, influences its reactivity and potential biological activity. Such structural motifs are frequently explored in medicinal chemistry due to their ability to modulate interactions with biological targets. The presence of multiple halogen atoms enhances the compound's utility as a building block for more complex molecules, facilitating the development of novel pharmacophores.
In recent years, there has been growing interest in 2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol as a precursor in the synthesis of bioactive molecules. Its derivatives have been investigated for their potential applications in treating various diseases, including neurological disorders and infectious diseases. The chloro-substituted phenyl ring, in particular, is known to improve binding affinity to biological receptors, making it a preferred scaffold for drug design.
One of the most compelling aspects of this compound is its role in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases. By modifying the structure of 2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol, researchers can fine-tune its interactions with specific kinase targets. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain tyrosine kinases, which are implicated in cancer progression.
Furthermore, the compound has been explored in the context of antimicrobial agents. The combination of chloro and methoxy groups provides a favorable environment for disrupting microbial cell membranes or inhibiting essential metabolic pathways. Preliminary studies have demonstrated promising results when 2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol derivatives are tested against Gram-positive and Gram-negative bacteria. This finding underscores the compound's potential as a lead molecule in developing novel antibiotics.
The synthesis of 2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol involves multi-step organic reactions that highlight its complexity and synthetic challenge. Typically, it begins with the chlorination of a pyridine derivative followed by phenyl ring substitution. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis are often employed to achieve high yields and purity. These synthetic strategies not only showcase the compound's structural versatility but also its importance in advancing synthetic methodologies.
From an industrial perspective, 2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol serves as a key intermediate in large-scale production processes for pharmaceuticals and agrochemicals. Its stability under various reaction conditions makes it an attractive candidate for industrial applications where reproducibility and scalability are critical. Additionally, its role in producing high-value compounds justifies its commercial significance in the chemical industry.
The regulatory landscape surrounding 2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol is also noteworthy. While it is not classified as a hazardous or controlled substance under current regulations, compliance with good manufacturing practices (GMP) is essential to ensure safety and quality control during production and handling. Manufacturers must adhere to stringent guidelines to minimize environmental impact and ensure worker safety.
In conclusion, 2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol (CAS No. 1361608-60-7) represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable building block for developing novel bioactive molecules. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in addressing global health challenges.
1361608-60-7 (2-Chloro-6-(2,6-dichlorophenyl)pyridine-3-methanol) 関連製品
- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)
- 1807263-89-3(2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)
- 59080-31-8(1-Fluoro-7-methylnaphthalene)
- 233762-23-7(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid)
- 2680785-12-8(7-(prop-2-en-1-yloxy)carbonyl-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid)
- 5507-44-8(Diethoxymethylvinylsilane)
- 723257-51-0(N-(3-hydroxy-4-methylphenyl)-2-furamide)
- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)
- 250358-46-4(3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide)
- 1805610-44-9(Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate)